

Ingavirin for Influenza: A Comparative Meta-Analysis of Clinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the available clinical trial data on **Ingavirin** for the treatment of influenza. It objectively compares its performance with other established antiviral therapies, supported by experimental data and detailed methodologies.

Executive Summary

Ingavirin, an antiviral drug developed in Russia, has demonstrated efficacy in the treatment of influenza A and B, as well as other acute respiratory viral infections.[1] Its mechanism of action is distinct from neuraminidase inhibitors, involving the inhibition of viral replication and modulation of the host immune response.[1][2] Clinical studies, although not as extensive as those for globally approved antivirals, suggest Ingavirin can significantly reduce the duration of fever and other influenza symptoms compared to placebo and shows a favorable safety profile. [3][4] When compared to other antivirals like oseltamivir and zanamivir, which have been the subject of numerous systematic reviews and meta-analyses, Ingavirin presents a potentially different therapeutic approach. However, a direct head-to-head meta-analysis is lacking in the published literature. This guide synthesizes the available data to facilitate a comparative understanding.

Comparative Efficacy of Antiviral Treatments for Influenza







The following table summarizes the efficacy of **Ingavirin** in comparison to other common antiviral treatments for influenza, drawing from a combination of individual **Ingavirin** clinical trials and broader systematic reviews of other agents.



Antiviral Agent	Primary Efficacy Endpoint	Key Findings	Certainty of Evidence
Ingavirin	Reduction in duration of fever	- Significantly reduced fever duration to 34.5 hours compared to 72.0 hours for placebo and 48.4 hours for Arbidol.[3][4]	Moderate (based on individual RCTs)
Oseltamivir	Time to alleviation of symptoms	- May reduce the duration of symptoms. [5] - In hospitalized patients, may reduce the duration of hospitalization by a mean of 1.63 days compared to standard care.[6][7]	Moderate to High
Zanamivir	Time to alleviation of symptoms	- Associated with the shortest time to alleviation of symptoms among neuraminidase inhibitors.[8]	High
Peramivir	Time to alleviation of symptoms	- May reduce the duration of hospitalization in severe influenza by a mean of 1.73 days compared to standard care.[6][7]	Low
Baloxavir	Time to alleviation of symptoms	- May reduce the time to alleviation of symptoms.[9] - Associated with a reduced rate of	Moderate



influenza-related complications.[8]

Safety and Tolerability Profile

Antiviral Agent	Common Adverse Events	Key Findings
Ingavirin	Not specified, reported as less toxic with no side effects in one study.[3][4]	Generally well-tolerated.
Oseltamivir	Nausea, vomiting.[8]	Increased risk of nausea and vomiting compared to placebo.
Zanamivir	Bronchospasm (in patients with underlying respiratory disease).	Generally well-tolerated.
Peramivir	Diarrhea, neutropenia.	Low certainty evidence on adverse events.[6]
Baloxavir	Diarrhea, bronchitis, nausea, sinusitis, headache.	Associated with the lowest risk of total adverse events compared to placebo.[8]

Experimental Protocols Ingavirin Clinical Trial for Influenza in Adults

A randomized, controlled trial was conducted to assess the efficacy and safety of **Ingavirin** in adults with influenza.[3][4]

- Study Design: Randomized, placebo-controlled, and active-comparator (Arbidol) trial.
- Participants: 105 patients with a verified diagnosis of influenza, body temperature ≥ 38°C, and illness duration of no more than 36 hours.
- Intervention:
 - Group 1: Ingavirin 90 mg once daily (n=33).



- Group 2: Placebo (n=36).
- Group 3: Arbidol 200 mg four times a day (n=not specified in abstract).
- Duration of Treatment: 5 days.
- Primary Outcome: Duration of fever.
- Key Results: The mean duration of fever was significantly shorter in the Ingavirin group
 (34.5 hours) compared to the placebo group (72.0 hours) and the Arbidol group (48.4 hours).
 Ingavirin was reported to be less toxic and have no side effects.[3][4]

In Vivo Study of Ingavirin in a Ferret Model

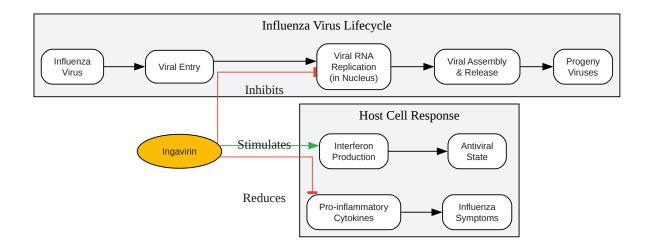
An in vivo study was conducted to evaluate the antiviral effect of **Ingavirin** in ferrets infected with influenza A(H1N1)pdm09 virus.[10]

- Animal Model: Ferrets.
- Virus: Influenza A(H1N1)pdm09.
- Intervention: Ingavirin administered once daily at a dose of 13 mg/kg, starting 36 hours after infection.
- Outcome: Viral clearance from nasal washes.
- Key Results: **Ingavirin** accelerated viral clearance from nasal washes starting at day 4 post-infection. No toxic side effects were observed.[10]

Mechanism of Action and Signaling Pathways

Ingavirin exhibits a multi-faceted mechanism of action that includes both direct antiviral and host-centric activities.[1][2] It is suggested to interfere with the nuclear import of viral nucleoproteins, a critical step for viral replication.[2] Additionally, **Ingavirin** modulates the host immune response by promoting the production of interferon and reducing pro-inflammatory cytokines.[1][2]





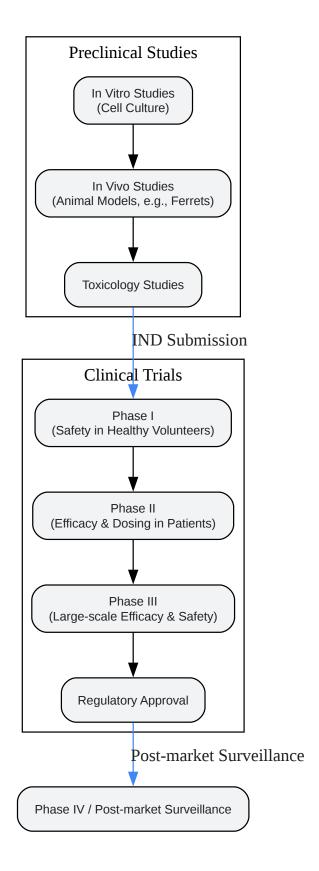
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Caption: Ingavirin's multifaceted mechanism of action against influenza virus.

Experimental and Clinical Trial Workflow

The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of an antiviral drug like **Ingavirin**.





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Caption: A generalized workflow for antiviral drug development.



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- To cite this document: BenchChem. [Ingavirin for Influenza: A Comparative Meta-Analysis of Clinical Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671943#meta-analysis-of-ingavirin-clinical-trial-results-for-influenza]

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